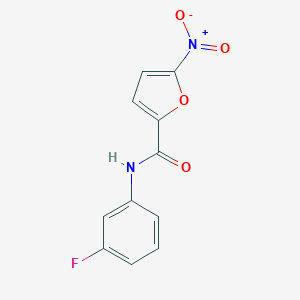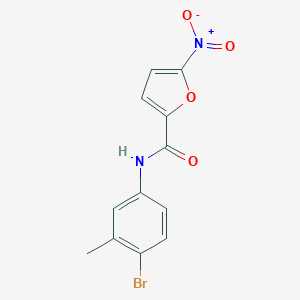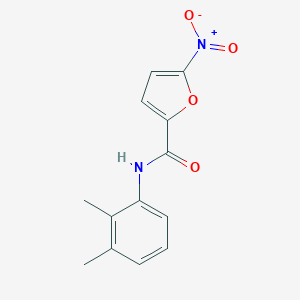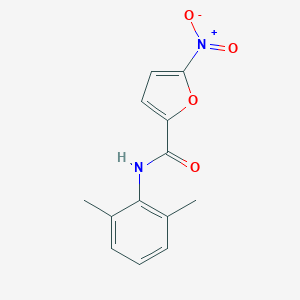![molecular formula C21H23N3O2 B251981 N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that has been extensively studied in the field of pharmacology. This compound was first synthesized in 1995 by John W. Huffman, an organic chemist at Clemson University, and has since been used for scientific research purposes.
作用机制
JWH-018 exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor. Upon binding, JWH-018 activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in the physiological and psychological effects associated with cannabinoid use.
Biochemical and Physiological Effects:
JWH-018 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, reduced body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. These effects are similar to those produced by cannabis, although JWH-018 is generally considered to be more potent than natural cannabinoids.
实验室实验的优点和局限性
One of the primary advantages of using JWH-018 in scientific research is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoid receptor activation in a highly controlled manner. However, JWH-018 also has several limitations, including its low solubility in water and the potential for off-target effects at high concentrations.
未来方向
There are several potential future directions for research involving JWH-018. One area of interest is the development of novel compounds that target the cannabinoid receptor system with greater selectivity and potency. Additionally, researchers may explore the use of JWH-018 in the treatment of various medical conditions, such as chronic pain and anxiety disorders. Finally, further studies may be conducted to better understand the long-term effects of JWH-018 on the brain and body.
合成方法
The synthesis of JWH-018 involves several steps, including the reaction of 1H-indole-2-carboxylic acid with 3,4-dimethylbenzoyl chloride to form the intermediate compound, which is then reacted with propylamine to yield the final product. The overall yield of this process is relatively low, making JWH-018 a challenging compound to synthesize.
科学研究应用
JWH-018 has been widely used in scientific research to study the cannabinoid receptor system. This compound is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabis. By studying the effects of JWH-018 on the CB1 receptor, researchers can better understand the mechanisms underlying the effects of cannabis.
属性
分子式 |
C21H23N3O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
N-[3-[(3,4-dimethylbenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-14-8-9-17(12-15(14)2)20(25)22-10-5-11-23-21(26)19-13-16-6-3-4-7-18(16)24-19/h3-4,6-9,12-13,24H,5,10-11H2,1-2H3,(H,22,25)(H,23,26) |
InChI 键 |
MEPHQBWRBNCHLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2)C |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)


![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)



![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)